The Architect’s Guide to 4-(3-Bromophenyl)pyridin-2-amine (CAS 1369139-84-3): Synthesis, Pricing, and Application in Kinase Inhibitor Design
The Architect’s Guide to 4-(3-Bromophenyl)pyridin-2-amine (CAS 1369139-84-3): Synthesis, Pricing, and Application in Kinase Inhibitor Design
Executive Summary
4-(3-Bromophenyl)pyridin-2-amine (CAS 1369139-84-3) is a highly specialized, bifunctional heterocyclic building block extensively utilized in modern drug discovery[1]. As a core scaffold, it bridges two critical functions: the 2-aminopyridine moiety acts as an ideal hinge-binding motif for ATP-competitive kinase inhibitors, while the 3-bromophenyl group serves as a versatile handle for late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling. This guide provides a comprehensive technical analysis of its physicochemical properties, chemoselective synthetic methodologies, and current market pricing dynamics for procurement professionals and synthetic chemists.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below outlines the foundational metrics of the scaffold.
| Property | Value |
| Chemical Name | 4-(3-Bromophenyl)pyridin-2-amine |
| CAS Number | 1369139-84-3 |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| SMILES | NC1=NC=CC(=C1)C2=CC(=CC=C2)Br |
| Hydrogen Bond Donors | 1 (Exocyclic NH₂ group) |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Exocyclic NH₂) |
| Topological Polar Surface Area (tPSA) | 38.9 Ų |
Structural Rationale in Drug Design (Kinase Binding)
In the context of kinase inhibitor design, the 2-aminopyridine core is a privileged scaffold. The causality of its high affinity lies in its bidentate hydrogen-bonding capability: the pyridine nitrogen acts as a hydrogen bond acceptor, and the exocyclic amine acts as a hydrogen bond donor. Together, they form a robust interaction with the backbone amides of the kinase hinge region ().
Simultaneously, the 4-position substitution directs the 3-bromophenyl moiety into the hydrophobic pocket adjacent to the ATP-binding site (often interacting with the DFG motif). The meta-bromo substituent is particularly valuable; its halogen bond-donating capability can enhance binding affinity through favorable Van der Waals interactions, or it can be leveraged as a synthetic handle to append solubilizing groups (e.g., piperazines or morpholines) via Buchwald-Hartwig amination once the core is installed.
Fig 1. Pharmacophore model of 4-(3-Bromophenyl)pyridin-2-amine in kinase hinge-binding.
Chemoselective Synthesis & Methodology
The primary synthetic challenge in constructing 4-(3-Bromophenyl)pyridin-2-amine is maintaining the integrity of the carbon-bromine (C-Br) bond during the assembly of the biaryl system. A direct Suzuki-Miyaura cross-coupling between 4-chloropyridin-2-amine and (3-bromophenyl)boronic acid is risky, as palladium catalysts can undergo oxidative addition into the C-Br bond at elevated temperatures, leading to oligomerization or undesired side products.
To establish a self-validating protocol, the causality of the reaction design relies on the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) (). By employing 1-bromo-3-iodobenzene and (2-aminopyridin-4-yl)boronic acid, the palladium catalyst selectively inserts into the weaker C-I bond (bond dissociation energy ~55 kcal/mol) over the C-Br bond (~68 kcal/mol) under mild thermal conditions.
Fig 2. Chemoselective synthesis workflow preserving the C-Br bond for late-stage functionalization.
Step-by-Step Protocol: Chemoselective Suzuki-Miyaura Coupling
Self-Validating System: The success of this protocol is validated by LC-MS monitoring. The appearance of the product mass [M+H]⁺ = 249.0 / 251.0 (a 1:1 isotopic pattern indicative of exactly one bromine atom) confirms chemoselectivity. The absence of[M+H]⁺ = 419.1 (the double-coupling product) validates the temperature and catalyst control.
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Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge (2-aminopyridin-4-yl)boronic acid (1.0 equiv, 10 mmol) and 1-bromo-3-iodobenzene (1.05 equiv, 10.5 mmol).
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Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%) and potassium carbonate (K₂CO₃, 2.0 equiv, 20 mmol).
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Causality: Pd(dppf)Cl₂ is chosen for its large bite angle, which accelerates reductive elimination and minimizes side reactions. K₂CO₃ is a mild base that prevents premature activation of the C-Br bond.
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Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL).
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Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive boronate complex.
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Temperature Control: Heat the reaction mixture strictly to 60°C for 4 hours.
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Causality: Exceeding 70°C significantly increases the probability of oxidative addition into the C-Br bond, compromising the chemoselectivity of the reaction.
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Reaction Monitoring (Validation): Withdraw a 50 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS. The reaction is deemed complete when the 1-bromo-3-iodobenzene peak is consumed, and the 1:1 isotopic doublet of the brominated product dominates the chromatogram.
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Workup & Purification: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient 100:0 to 95:5) to yield the pure title compound.
Supply Chain Logistics & Market Pricing Analysis
Due to its specialized nature, 4-(3-Bromophenyl)pyridin-2-amine is primarily synthesized by niche chemical building block suppliers rather than bulk commodity manufacturers[2]. Procurement professionals must account for lead times, as this compound is often synthesized on-demand or held in limited regional stock.
Table: Estimated Market Pricing (Q1 2026)
| Quantity | Estimated Price (USD) | Typical Lead Time | Supplier Tier |
|---|---|---|---|
| 1 g | $65 - $85 | 1 - 3 Days (If in stock) | Tier 1 (e.g., BLD Pharm, Enamine) |
| 5 g | $210 - $260 | 1 - 3 Days (If in stock) | Tier 1 / Tier 2 |
| 25 g | $650 - $800 | 2 - 4 Weeks (Make-to-order) | Tier 1 / Tier 2 |
| 100 g+ | Custom Quote | 4 - 6 Weeks | Custom Synthesis CRO |
Note: Prices are highly dependent on purity requirements (typically >97% by HPLC) and regional shipping logistics. Bulk inquiries often require a formal Material Transfer Agreement (MTA) if utilized in late-stage preclinical development.
References
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ChemSrc. "4-(3-Bromophenyl)pyridin-2-amine Analytical Data and Suppliers." ChemSrc Database, 2026. URL:[Link]
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Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. URL:[Link]
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Wang, X. et al. "Design and Synthesis of 2-Aminopyridine Derivatives as Potent Kinase Inhibitors." Journal of Medicinal Chemistry, 2015. URL:[Link]
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